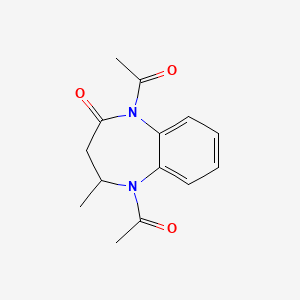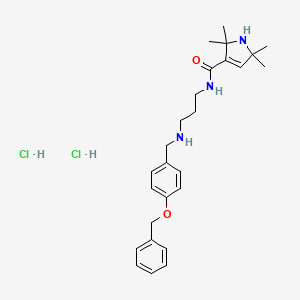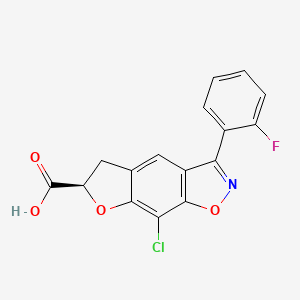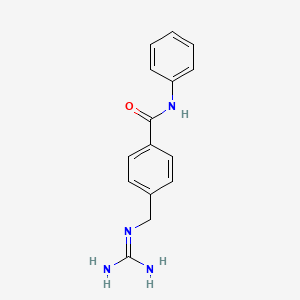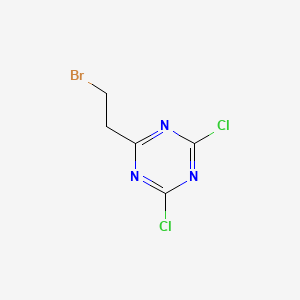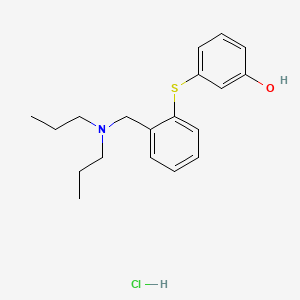
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenol, 3-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato es un compuesto químico con la fórmula molecular C19H25NOS·HCl y un peso molecular de 351,97 g/mol . Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fenol, 3-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato típicamente implica la reacción de 3-mercaptofenol con 2-(clorometil)dipropilamina en condiciones controladas. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, para facilitar la reacción de sustitución nucleofílica. El producto se purifica luego y se convierte en su forma de sal de clorhidrato mediante el tratamiento con ácido clorhídrico .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El producto final se somete a rigurosos controles de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones
Fenol, 3-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato se somete a diversas reacciones químicas, incluyendo:
Oxidación: El grupo fenólico se puede oxidar para formar quinonas.
Reducción: El compuesto se puede reducir para formar alcoholes correspondientes.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.
Principales productos formados
Oxidación: Quinonas
Reducción: Alcoholes
Sustitución: Compuestos aromáticos halogenados o nitrados
Aplicaciones en investigación científica
Fenol, 3-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Aplicaciones Científicas De Investigación
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
El mecanismo de acción de Fenol, 3-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato implica su interacción con objetivos moleculares y vías específicos. El compuesto puede interactuar con enzimas y receptores, lo que lleva a la modulación de los procesos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que exhibe actividad anticancerígena .
Comparación Con Compuestos Similares
Compuestos similares
Fenol, 3-metil-: Estructura similar, pero con un grupo metilo en lugar del grupo dipropilamino.
Fenol, 4-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato: Estructura similar, pero con el sustituyente en la posición para.
Singularidad
Fenol, 3-((2-((dipropilamino)metil)fenil)tio)-, clorhidrato es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo dipropilamino mejora su solubilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
127906-68-7 |
|---|---|
Fórmula molecular |
C19H26ClNOS |
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
3-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-3-12-20(13-4-2)15-16-8-5-6-11-19(16)22-18-10-7-9-17(21)14-18;/h5-11,14,21H,3-4,12-13,15H2,1-2H3;1H |
Clave InChI |
IFGDEPNKTAIBGU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


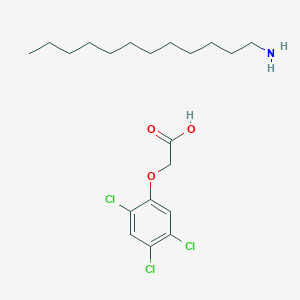
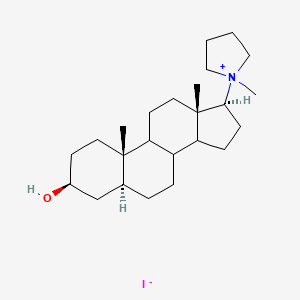





![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
